

# Apoptosis Induction by Fadraciclib (CYC065) in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fadraciclib (formerly known as CYC065) is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2][3] Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of CDK2 and CDK9, which leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the preclinical data supporting fadraciclib's mechanism of apoptosis induction, efficacy in solid tumors, and detailed experimental protocols for its evaluation. Fadraciclib is currently being investigated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[5][6][7][8]

# Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

Fadraciclib exerts its anti-cancer effects by targeting two critical cyclin-dependent kinases:

 CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the Cterminal domain of RNA polymerase II (RNA Pol II), a crucial step for the transcriptional



elongation of genes encoding proteins with short half-lives.[2] Many of these proteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and the MYC oncogene, are critical for cancer cell survival and proliferation.[9][10] Fadraciclib inhibits CDK9, leading to a rapid decrease in the phosphorylation of RNA Pol II, which in turn downregulates the expression of Mcl-1 and MYC, thereby promoting apoptosis.[9][10][11]

• CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle.[1] In many cancers, particularly those with cyclin E (CCNE1) amplification, the CDK2/cyclin E complex is hyperactive, driving uncontrolled cell proliferation.[1][11] Fadraciclib inhibits CDK2/cyclin E, inducing cell cycle arrest at the G1/S checkpoint.[1] In some contexts, particularly in aneuploid cancers, CDK2 inhibition by fadraciclib can also lead to a phenomenon known as "anaphase catastrophe," a form of mitotic cell death.[12][13][14]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently halting cell proliferation and actively inducing programmed cell death.[1]

# **Quantitative Data on Fadraciclib's Activity**

The following tables summarize the quantitative data on the efficacy of fadraciclib in various solid tumor models.

Table 1: In Vitro Cytotoxicity of Fadraciclib in B-cell Lymphoma Cell Lines

Cell Line Subtype	Median IC50 (μM)	
All B-cell Lymphoma Lines (n=13)	0.43	
ABC DLBCL	Similar to GCB	
GCB DLBCL	Similar to ABC	
DHL DLBCL	0.47	
Non-DHL DLBCL	0.29	

Data extracted from a study on B-cell lymphoma, demonstrating potent single-agent activity. [15]



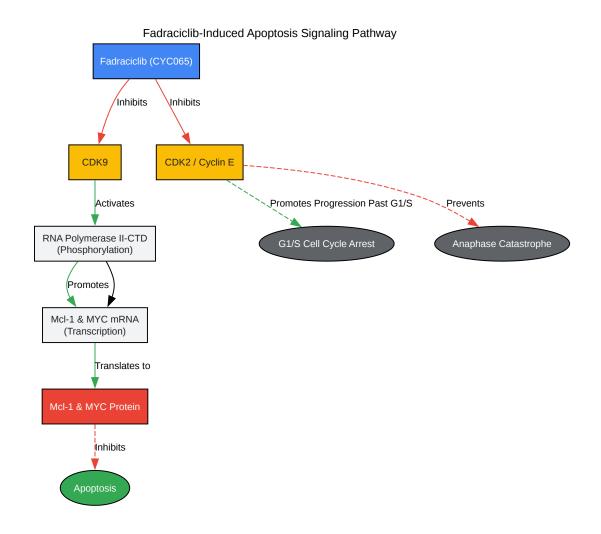
Table 2: In Vivo Efficacy of Fadraciclib in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model

Treatment Group	Tumor Growth Inhibition	Statistical Significance
Fadraciclib (25 mg/kg, BID, 5 days/week for 2 weeks)	Significant	p < 0.05 (compared to control)

This data highlights the significant in vivo anti-tumor activity of fadraciclib in a patient-derived model of colorectal cancer.[14]

# **Signaling Pathway of Fadraciclib-Induced Apoptosis**





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Caption: Fadraciclib's dual inhibition of CDK9 and CDK2 leads to apoptosis.

# Experimental Protocols Western Blot Analysis for McI-1 and Phospho-RNA Polymerase II



This protocol is for assessing the pharmacodynamic effects of fadraciclib on target proteins.

#### 1. Cell Culture and Treatment:

- Seed cancer cell lines (e.g., breast cancer, colorectal cancer) in appropriate culture medium.
- Once cells reach 70-80% confluency, treat with varying concentrations of fadraciclib (e.g., 0.1  $\mu$ M, 0.5  $\mu$ M, 1.0  $\mu$ M) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).

#### 2. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

#### 3. Protein Quantification:

 Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

#### 4. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples with Laemmli sample buffer.
- Denature samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against McI-1, phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.



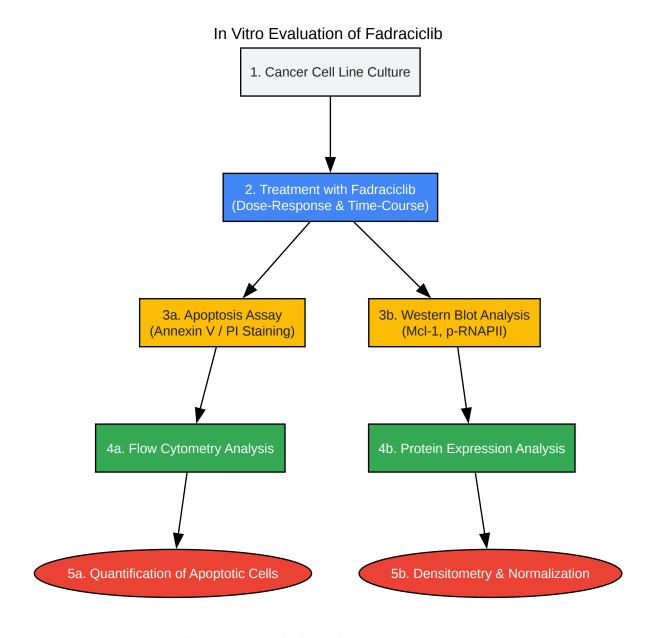
# Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the extent of apoptosis induced by fadraciclib.

- 1. Cell Culture and Treatment:
- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat cells with fadraciclib at various concentrations or vehicle control for the desired duration (e.g., 24, 48 hours).
- 2. Cell Harvesting and Staining:
- Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
- Wash the cells with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- 3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Quantify the percentage of apoptotic cells in each treatment group.

## **Experimental Workflow Visualization**





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Caption: Workflow for assessing fadraciclib-induced apoptosis in vitro.

## Conclusion

Fadraciclib (CYC065) is a promising therapeutic agent for solid tumors, acting through a dual mechanism of CDK2 and CDK9 inhibition to induce apoptosis and cell cycle arrest. Its ability to downregulate key survival proteins like Mcl-1 provides a strong rationale for its continued clinical development, both as a single agent and in combination with other anti-cancer therapies. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and drug development.



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## References

- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Facebook [cancer.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 10. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]



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